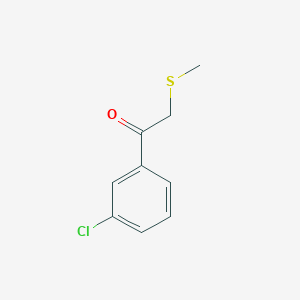
3-Amino-1-(oxan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(oxan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
3-Amino-1-(oxan-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets involved are still under investigation, but it is known to affect cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
2-Amino-3-(oxan-2-yl)propan-1-ol: Another compound with an oxan ring and amino group.
Uniqueness
3-Amino-1-(oxan-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an amino group and an oxan ring makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-amino-1-(oxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-5-4-7(10)8-3-1-2-6-11-8/h7-8,10H,1-6,9H2 |
InChI Key |
WFUWKFMICHNUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


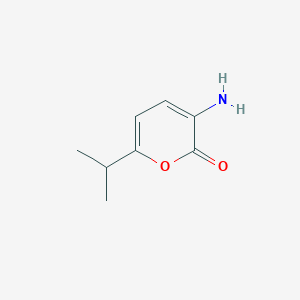
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
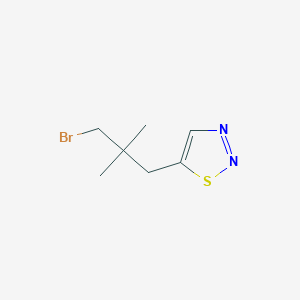
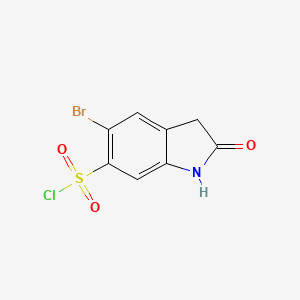
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
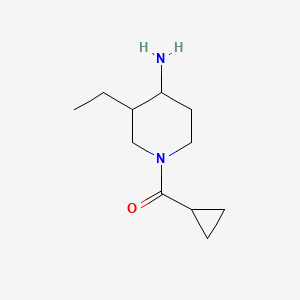
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
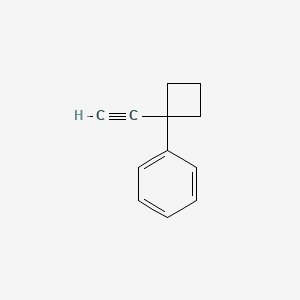

![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
